1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

Description

Historical Context of Cyclic Organophosphorus Compounds

The development of cyclic organophosphorus compounds traces back to the late 19th and early 20th centuries, when foundational reactions such as the Michaelis–Arbuzov reaction enabled the synthesis of phosphonates and related derivatives. Early work by August Michaelis and Aleksandr Arbuzov established methodologies for constructing phosphorus-carbon bonds, which later facilitated the exploration of cyclic phosphonate esters. By the mid-20th century, advancements in stereoselective synthesis and computational chemistry allowed researchers to tailor cyclic phosphorus compounds for specialized applications, including catalysis and materials science.

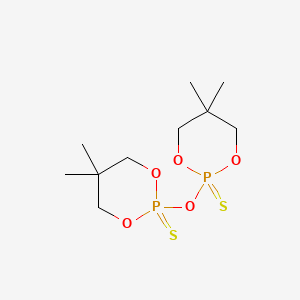

The discovery of 1,3,2-dioxaphosphorinane derivatives emerged from efforts to stabilize reactive phosphorus centers within six-membered ring systems. The introduction of methyl substituents at the 5,5-positions (Figure 1) significantly enhanced the thermal and chemical stability of these compounds, making them viable for industrial applications. For example, patents filed in the early 21st century highlighted the use of 2,2'-disulfide derivatives as anti-wear additives in lubricants, underscoring their practical relevance.

Table 1: Key milestones in the development of cyclic organophosphorus compounds

Significance of 2,2'-Oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] Derivatives

The 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulfide derivative (CAS 4090-51-1) exhibits unique structural and electronic properties due to its disulfide bridges and dimethyl substituents. The compound’s molecular formula, C₁₀H₂₀O₅P₂S₂, confers a balance of hydrophobicity and reactivity, making it suitable for diverse applications. Key features include:

- Steric stabilization : The 5,5-dimethyl groups reduce ring puckering, enhancing thermal stability up to 233°C.

- Electrophilic phosphorus centers : The disulfide linkages enable participation in redox reactions and ligand exchange processes.

Table 2: Physicochemical properties of 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulfide

| Property | Value | Source |

|---|---|---|

| Molecular weight | 346.33 g/mol | |

| Density | 1.35 g/cm³ | |

| Boiling point | 342.6°C | |

| LogP | 3.88 |

In material science, this derivative serves as a flame retardant in viscose fibers due to its ability to quench free radicals during combustion. Additionally, its application in palladium-catalyzed coupling reactions highlights its role in synthesizing chiral phosphonate esters, which are critical for asymmetric catalysis. Recent studies also demonstrate its utility in radical Arbuzov reactions, where it facilitates phosphorus-centered radical formation under mild conditions.

Synthetic routes :

Propriétés

IUPAC Name |

2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5P2S2/c1-9(2)5-11-16(18,12-6-9)15-17(19)13-7-10(3,4)8-14-17/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUFKBQSTGCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=S)(OC1)OP2(=S)OCC(CO2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063290 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-51-1 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2'-oxybis(5,5-dimethyl-, 2,2'-disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,2-DIOXAPHOSPHORINANE, 2,2'-OXYBIS(5,5-DIMETHYL-, 2,2'-DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ339B63J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide] (CAS No. 4090-51-1) is a phosphorus-containing compound notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its chemical properties and biological implications.

- Molecular Formula : C10H20O5P2S2

- Molecular Weight : 346.34 g/mol

- Melting Point : 233 °C

- Boiling Point : 342.6 ± 25.0 °C (predicted)

- Density : 1.35 ± 0.1 g/cm³ (predicted)

- Water Solubility : 1.4 mg/L at 20 °C

- LogP : 2.48 at 23 °C

| Property | Value |

|---|---|

| Melting Point | 233 °C |

| Boiling Point | 342.6 ± 25.0 °C (predicted) |

| Density | 1.35 ± 0.1 g/cm³ (predicted) |

| Water Solubility | 1.4 mg/L at 20 °C |

| LogP | 2.48 at 23 °C |

The biological activity of this compound is primarily linked to its interactions with various biological systems, particularly in the context of immunotoxicity and cytotoxicity assessments.

Immunotoxicity

Research has indicated that compounds similar to dioxaphosphorinanes can exhibit immunotoxic effects through modulation of immune responses. A study utilizing high-throughput screening data from the U.S. Environmental Protection Agency's ToxCast program highlighted the potential of these compounds to activate specific gene targets involved in immune responses . The assays identified relevant interactions that could lead to alterations in immune function.

Case Studies

-

Case Study on Cytotoxicity :

A study investigated the cytotoxic effects of dioxaphosphorinane derivatives on human cell lines. The findings suggested that certain derivatives displayed significant cytotoxic effects at varying concentrations, indicating a dose-dependent relationship with cell viability. -

Case Study on Antimicrobial Activity :

Another relevant study focused on the antimicrobial properties of phosphorus-containing compounds, including dioxaphosphorinanes. The results demonstrated that these compounds exhibited inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of dioxaphosphorinanes has been a focal point in understanding their biological activity. Variations in substituents on the phosphorus atom and the dioxaphosphorinane ring have been shown to influence both their reactivity and biological efficacy.

Toxicological Assessments

Toxicological evaluations have been performed to assess the safety profile of dioxaphosphorinane compounds. These assessments typically involve:

- In vitro assays to evaluate cytotoxicity.

- In vivo studies to determine pharmacokinetics and potential toxicity endpoints.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with dioxaphosphorinanes, particularly:

- Detailed mechanistic studies on how these compounds interact with cellular pathways.

- Development of derivatives with enhanced bioactivity and reduced toxicity for therapeutic applications.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Parameters

Key Differences and Implications

Substituent Effects: The target compound’s methyl groups enhance steric stability, while its disulfide bonds contribute to radical scavenging during combustion . Brominated analogues (e.g., CAS 58948-14-4) exhibit higher flame-retardant efficiency due to bromine’s synergistic effect with phosphorus. However, bromination raises concerns about toxicity and environmental persistence .

Oxidation State and Reactivity: Compounds like Exolit 5085 (dioxide derivatives) lack disulfide linkages, instead relying on phosphate esters for char formation. This structural difference may reduce gas-phase activity compared to the target compound .

Environmental and Regulatory Profiles :

- The target compound is positioned as a safer alternative to halogenated flame retardants (e.g., TDCPP, DBDPE) due to its sulfur-phosphorus synergy, which avoids bioaccumulative bromine or chlorine .

- In contrast, brominated analogues face stricter regulatory scrutiny under initiatives like the Stockholm Convention on Persistent Organic Pollutants .

Méthodes De Préparation

Step 1: Formation of Cyclic Thiophosphoryl Ester

- Reactants: Thiophosphoryl chloride and neopentyl glycol.

- Molar Ratio: 1: (4–8) (thiophosphoryl chloride : neopentyl glycol by mass).

- Conditions: Reaction temperature maintained between 60–80 °C.

- Duration: 3–6 hours.

- Process: Thiophosphoryl chloride undergoes acylation with neopentyl glycol, forming a cyclic intermediate (reaction liquid A).

Step 2: Esterification and pH Adjustment

- Additives: Acid binding agent and water are added to reaction liquid A.

- Conditions: Temperature raised to 85–100 °C.

- Duration: 3–5 hours.

- pH Adjustment: After reaction completion, pH is adjusted to 10 by adding a base.

- Outcome: Formation of reaction liquid B, containing the desired organophosphorus compound.

Step 3: Purification

- Filtration: Reaction liquid B is subjected to suction filtration.

- Recrystallization: The filter cake is recrystallized using anhydrous methanol.

- Product: High-purity this compound] as a special flame retardant.

Process Advantages

- Short reaction time.

- Low production cost.

- Mild reaction conditions without high temperature or pressure.

- Reduced environmental impact with fewer waste products.

- High total reaction yield and product purity.

Alternative Synthetic Approach: Two-Step Process Using 1,3-Diols

Another method reported involves:

- Using 1,3-diols as starting materials.

- Reaction with thiophosphoryl chloride in the presence of 3-methylpyridine, which acts both as solvent and base.

- This two-step synthesis yields organic dithiopyrophosphates, structurally related to the target compound.

Summary Table of Preparation Parameters

| Step | Reactants/Materials | Conditions | Duration | Notes |

|---|---|---|---|---|

| 1 | Thiophosphoryl chloride + neopentyl glycol | 60–80 °C, mass ratio 1:(4–8) | 3–6 hours | Acylation reaction |

| 2 | Acid binding agent + water + base | 85–100 °C, pH adjusted to 10 | 3–5 hours | Esterification and neutralization |

| 3 | Anhydrous methanol | Ambient | Variable | Recrystallization for purification |

Research Findings and Industrial Relevance

- The compound is highly soluble in alkaline media, facilitating its use in viscose fiber flame retardant applications.

- The preparation method is scalable and suitable for industrial production due to its mild conditions and safety profile.

- The product exhibits high thermal stability (boiling point ~342.6 °C) and density (~1.35 g/cm³), making it effective in flame retardancy.

- The method aligns with environmental and safety standards, minimizing hazardous by-products.

Q & A

Q. Basic

- Answer:

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm the molecular structure, including the dioxaphosphorinane rings and disulfide linkages .

- Infrared (IR) Spectroscopy: Identify functional groups such as P=S (thione, ~650 cm) and P-O-P (ether linkage, ~950 cm) .

- Mass Spectrometry (MS): Validate the molecular weight (346.34 g/mol) via high-resolution MS, particularly for fragmentation patterns involving the disulfide bond .

- Gas Chromatography (GC): Analyze volatile impurities or degradation products under inert conditions (e.g., helium carrier gas) .

How can the crystalline structure of this compound be determined using X-ray diffraction?

Q. Basic

- Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in non-polar solvents (e.g., dichloromethane/hexane mixtures).

- Data Refinement: Use SHELXL for refinement, which is optimized for small-molecule structures and can handle twinned or high-resolution data .

- Key Parameters: Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Report displacement parameters for phosphorus and sulfur atoms to assess structural stability .

What experimental designs elucidate the flame-retardant mechanism of this compound in cellulose matrices?

Q. Advanced

- Answer:

- Pyrolysis Studies: Conduct thermogravimetric analysis (TGA) coupled with GC-MS to monitor volatile products (e.g., HO, CO, and char residues) under controlled atmospheres (high vacuum vs. 100 Pa air). Evidence shows enhanced water release and lowered pyrolysis onset temperature, indicating catalytic dehydration of cellulose .

- In Situ IR Spectroscopy: Track real-time changes in functional groups (e.g., hydroxyl depletion) during pyrolysis to confirm the proposed phosphoric acid-mediated mechanism .

- Dose-Response Experiments: Vary flame-retardant concentrations (0.5–5 wt%) to correlate efficacy with char yield and limiting oxygen index (LOI) improvements .

How to resolve discrepancies in reported thermal degradation pathways of this flame retardant?

Q. Advanced

- Answer:

- Controlled Replication: Repeat conflicting studies under standardized conditions (heating rate: 10°C/min; atmosphere: N vs. air) to isolate variables affecting degradation kinetics .

- Evolved Gas Analysis (EGA): Use TGA-FTIR or TGA-MS to identify intermediate species (e.g., SO, PO) that may explain divergent pathways .

- Cross-Study Meta-Analysis: Compare activation energies (E) calculated via Kissinger or Flynn-Wall-Ozawa methods to identify outliers caused by experimental artifacts .

What methodologies assess the environmental persistence and ecotoxicological impacts of this compound?

Q. Advanced

- Answer:

- Hydrolysis/Photolysis Tests: Follow OECD Guideline 111 to evaluate stability in aqueous systems at varying pH and UV exposure. Measure half-lives using LC-MS/MS .

- Bioaccumulation Potential: Determine the octanol-water partition coefficient (log K) via shake-flask experiments. Values >3 suggest bioaccumulation risk .

- Toxicity Screening: Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests. Cross-reference with ECHA screening profiles to prioritize hazard assessment .

How can computational modeling predict interactions between this compound and polymeric substrates?

Q. Advanced

- Answer:

- Molecular Dynamics (MD): Simulate the adsorption of the compound onto cellulose fibrils using force fields (e.g., CHARMM) parameterized for phosphorus-sulfur systems.

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for P-S and P-O bonds to predict thermal stability and reactivity .

- Coarse-Grained Models: Map interactions in polymer composites to optimize flame-retardant dispersion and minimize leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.